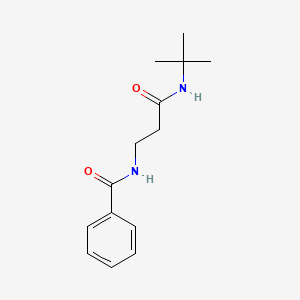![molecular formula C14H14N2O2 B14957912 (1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine](/img/structure/B14957912.png)
(1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE is a complex organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding furochromenone derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted furochromene derivatives.
Scientific Research Applications
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furochromene core can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can be compared with other furochromene derivatives such as:
- (2,9-Dimethyl-3,5-diphenyl-furo[3,2-g]chromen-7-ylidene)-hydrazine
- 2,3,4-Trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(Z)-(3,4,9-trimethylfuro[2,3-f]chromen-7-ylidene)hydrazine |
InChI |
InChI=1S/C14H14N2O2/c1-7-4-10-13(8(2)5-11(16-15)18-10)14-12(7)9(3)6-17-14/h4-6H,15H2,1-3H3/b16-11- |
InChI Key |
JVFKTUUVGQYKSV-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C/C(=N/N)/O2)C)C3=C1C(=CO3)C |
Canonical SMILES |
CC1=CC2=C(C(=CC(=NN)O2)C)C3=C1C(=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


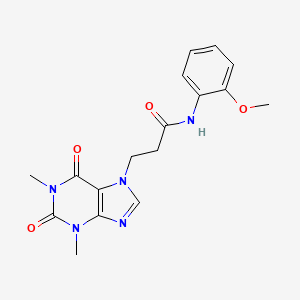
![3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14957844.png)
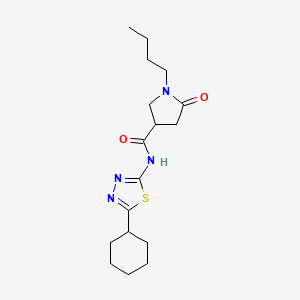
![methyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B14957853.png)
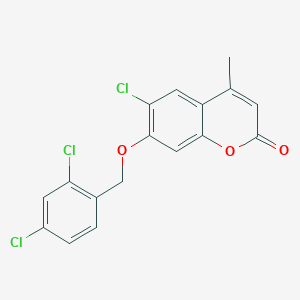
![1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14957864.png)
![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide](/img/structure/B14957876.png)
![2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol](/img/structure/B14957882.png)
![2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate](/img/structure/B14957892.png)
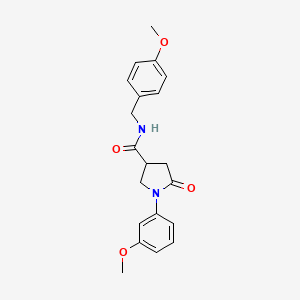
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
